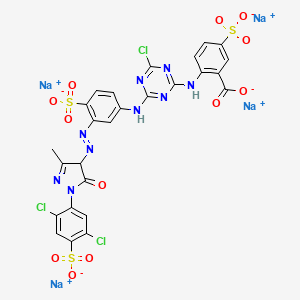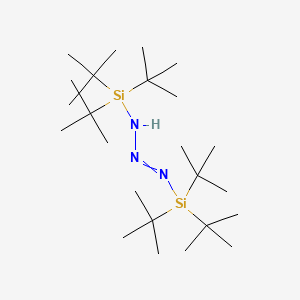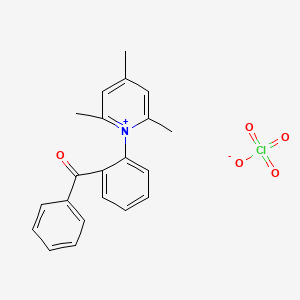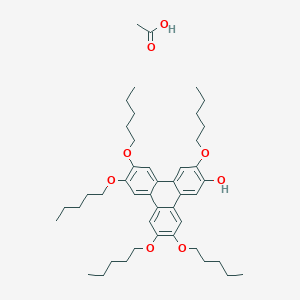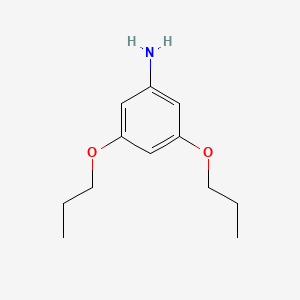
3,5-Dipropoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dipropoxyaniline: is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.285 g/mol . It is a derivative of aniline, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by propoxy groups. This compound is known for its applications in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dipropoxyaniline typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Reduction of Nitrobenzene: The nitrobenzene is then reduced to aniline using reducing agents such as iron filings and hydrochloric acid.
Alkylation: The aniline is then subjected to alkylation with propyl bromide in the presence of a base like potassium carbonate to introduce the propoxy groups at the 3 and 5 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3,5-Dipropoxyaniline undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to the parent aniline.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated, nitrated, and sulfonated compounds.
科学研究应用
3,5-Dipropoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 3,5-Dipropoxyaniline involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where the propoxy groups enhance its reactivity. The compound’s effects are mediated through its ability to donate electrons and form stable intermediates during chemical reactions.
相似化合物的比较
Similar Compounds
3,5-Dimethoxyaniline: Similar in structure but with methoxy groups instead of propoxy groups.
3,5-Diethoxyaniline: Contains ethoxy groups instead of propoxy groups.
3,5-Dibutoxyaniline: Contains butoxy groups instead of propoxy groups.
Uniqueness
3,5-Dipropoxyaniline is unique due to its specific propoxy substituents, which confer distinct chemical properties and reactivity compared to its analogs. The length and branching of the propoxy groups influence its solubility, boiling point, and overall chemical behavior.
属性
CAS 编号 |
88504-97-6 |
|---|---|
分子式 |
C12H19NO2 |
分子量 |
209.28 g/mol |
IUPAC 名称 |
3,5-dipropoxyaniline |
InChI |
InChI=1S/C12H19NO2/c1-3-5-14-11-7-10(13)8-12(9-11)15-6-4-2/h7-9H,3-6,13H2,1-2H3 |
InChI 键 |
LJWDDMWPDKBELS-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC(=CC(=C1)N)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14385266.png)
![3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one](/img/structure/B14385273.png)
![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline](/img/structure/B14385275.png)
![1-[(Dipropylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14385281.png)
![7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one](/img/structure/B14385287.png)
![1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B14385294.png)
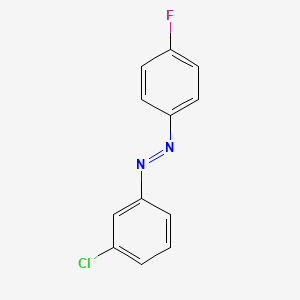
![Di[1,1'-biphenyl]-4-yl phenylphosphonate](/img/structure/B14385300.png)
